molecular formula C5H7F2NO2 B1258645 (S)-4,4-Difluoropyrrolidine-2-carboxylic acid CAS No. 52683-81-5

(S)-4,4-Difluoropyrrolidine-2-carboxylic acid

Cat. No. B1258645
CAS RN: 52683-81-5
M. Wt: 151.11 g/mol
InChI Key: ZPBIYZHGBPBZCK-VKHMYHEASA-N
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Description

Carboxylic acids are organic compounds that contain a carboxyl group (C=O)OH. They are commonly found in nature and are responsible for the sour taste of vinegar and lemons . Pyrrolidines are organic compounds that contain a five-membered ring with one nitrogen atom and four carbon atoms. They are part of many biologically active compounds .


Molecular Structure Analysis

The molecular structure of “(S)-4,4-Difluoropyrrolidine-2-carboxylic acid” would consist of a five-membered ring (pyrrolidine) with two fluorine atoms attached to the 4th carbon and a carboxylic acid group attached to the 2nd carbon .


Chemical Reactions Analysis

Carboxylic acids and pyrrolidines can undergo a variety of chemical reactions. Carboxylic acids can react with bases to form salts and with alcohols to form esters . Pyrrolidines can participate in many reactions involving the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-4,4-Difluoropyrrolidine-2-carboxylic acid” would depend on the characteristics of the carboxylic acid and pyrrolidine groups. Carboxylic acids are typically polar and can form hydrogen bonds, while pyrrolidines are basic due to the presence of a nitrogen atom .

Scientific Research Applications

    Meldrum’s Acid

    Due to its unique structure and the vast array of substituents that can be attached to its core, Meldrum’s acid is a molecule with exceptional chemical properties. In water, it has a remarkably low pKa value of about 4.9. Its C5 position is readily involved in electrophilic substitution reactions .

    Succinic Acid

    Succinic acid is a valuable organic acid with a high commercial value that may be employed in a variety of sectors including food, cosmetics, and chemistry. Through bacterial fermentation, succinic acid can be easily produced .

    Acids and Bases in Industry

    Acids and bases have various applications in our daily life and in many industries. For example, they are used in the Bayer process of aluminium production .

Safety And Hazards

The safety and hazards of “(S)-4,4-Difluoropyrrolidine-2-carboxylic acid” would depend on its specific properties. Generally, carboxylic acids can be corrosive and irritating, while pyrrolidines can be harmful if ingested or inhaled .

Future Directions

The future directions of research on “(S)-4,4-Difluoropyrrolidine-2-carboxylic acid” would depend on its potential applications. It could be used in the synthesis of other compounds or studied for its biological activity .

properties

IUPAC Name

(2S)-4,4-difluoropyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO2/c6-5(7)1-3(4(9)10)8-2-5/h3,8H,1-2H2,(H,9,10)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBIYZHGBPBZCK-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC1(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC1(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90200653
Record name 4,4-Difluoroproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4,4-Difluoropyrrolidine-2-carboxylic acid

CAS RN

52683-81-5
Record name 4,4-Difluoroproline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052683815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4-Difluoroproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-4,4-Difluoropyrrolidine-2-carboxylic acid
Reactant of Route 2
(S)-4,4-Difluoropyrrolidine-2-carboxylic acid
Reactant of Route 3
(S)-4,4-Difluoropyrrolidine-2-carboxylic acid
Reactant of Route 4
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(S)-4,4-Difluoropyrrolidine-2-carboxylic acid
Reactant of Route 5
(S)-4,4-Difluoropyrrolidine-2-carboxylic acid
Reactant of Route 6
(S)-4,4-Difluoropyrrolidine-2-carboxylic acid

Citations

For This Compound
1
Citations
IV Komarov, S Afonin, AS Ulrich - Fluorine in Life Sciences …, 2019 - Elsevier
Solid-state 19 F-NMR is a valuable tool in structural studies of membrane-associated peptides. Progress in this area became possible after successful design and synthesis of the …
Number of citations: 10 www.sciencedirect.com

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